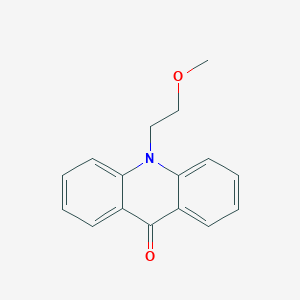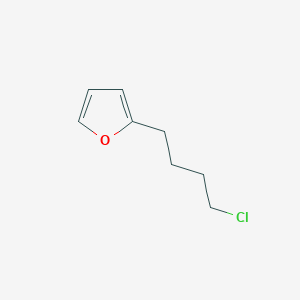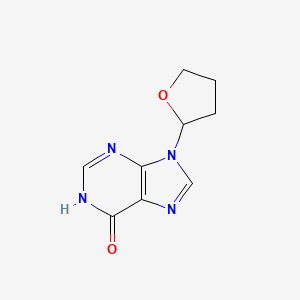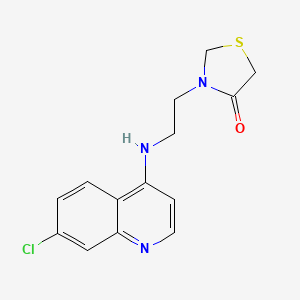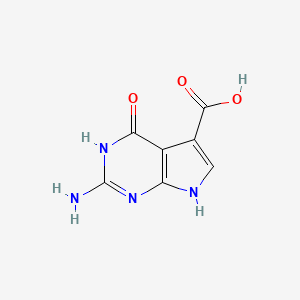
7-Carboxy-7-deazaguanine
Vue d'ensemble
Description
7-Carboxy-7-deazaguanine is a derivative of deazaguanine, a modified nucleoside that plays a significant role in the molecular biology of DNA and transfer RNA. This compound is involved in various biological processes, including the fine-tuning of translation efficiency and modulation of codon-anticodon interactions . It is also a key component in the biosynthesis of several biologically active natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-carboxy-7-deazaguanine typically involves the conversion of 6-carboxy-5,6,7,8-tetrahydropterin to this compound. This process is catalyzed by the enzyme this compound synthase, which utilizes a radical S-adenosyl-L-methionine mechanism . The reaction conditions often require the presence of reducing agents such as dithionite to promote the reductive cleavage of S-adenosyl-L-methionine .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 7-Carboxy-7-deazaguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Under reducing conditions, it can undergo reductive cleavage.
Substitution: The compound can participate in substitution reactions, particularly in the presence of specific enzymes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Enzymes like this compound synthase facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 7-cyano-7-deazaguanine and 7-amido-7-deazaguanine .
Applications De Recherche Scientifique
7-Carboxy-7-deazaguanine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-carboxy-7-deazaguanine involves its incorporation into DNA and transfer RNA, where it modulates translation efficiency and codon-anticodon interactions . The enzyme this compound synthase catalyzes its formation through a radical S-adenosyl-L-methionine mechanism, which involves the reductive cleavage of S-adenosyl-L-methionine to generate a 5’-deoxyadenosyl radical . This radical initiates the conversion of 6-carboxy-5,6,7,8-tetrahydropterin to this compound .
Comparaison Avec Des Composés Similaires
- 7-Cyano-7-deazaguanine
- 7-Amido-7-deazaguanine
- Queuosine
- Archaeosine
Comparison: 7-Carboxy-7-deazaguanine is unique due to its specific role in the biosynthesis of biologically active natural products and its involvement in various cellular processes . Unlike other similar compounds, it is specifically synthesized by the enzyme this compound synthase and plays a crucial role in modulating translation efficiency and codon-anticodon interactions .
Propriétés
IUPAC Name |
2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c8-7-10-4-3(5(12)11-7)2(1-9-4)6(13)14/h1H,(H,13,14)(H4,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUIRSLBMMTDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537629 | |
| Record name | 2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92636-62-9 | |
| Record name | 2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


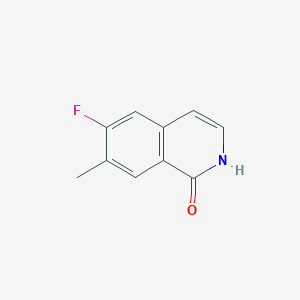
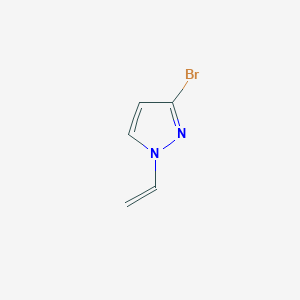
![2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3361600.png)
![1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3361606.png)
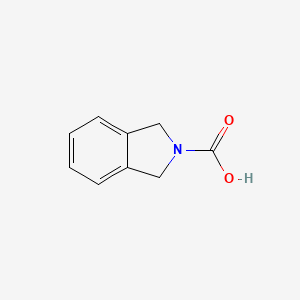
![6-Chloro-8-methoxyimidazo[1,2-b]pyridazine](/img/structure/B3361620.png)
![Furo[3,2-b]pyridine, 2-nitro-](/img/structure/B3361624.png)
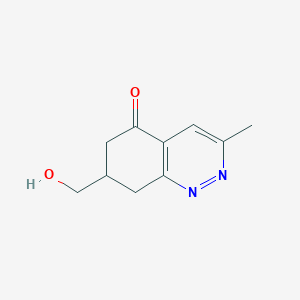
![2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B3361641.png)
![1-[(Trimethylsilyl)methyl]-1H-pyrazole](/img/structure/B3361647.png)
